

# Prexigebersen in Acute Myeloid Leukemia: A Comparative Analysis Against Other Targeted Therapies

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## Compound of Interest

Compound Name: *Prexigebersen*

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This guide provides a detailed comparison of **Prexigebersen**, a novel antisense oligonucleotide, with other targeted therapies in the context of Acute Myeloid Leukemia (AML). As direct head-to-head clinical trials are not yet available, this comparison is based on data from the ongoing Phase 2 clinical trial of **Prexigebersen** in combination with standard-of-care agents, evaluated against historical and real-world data of those same agents.

## Executive Summary

**Prexigebersen** (BP1001), an inhibitor of the Growth factor receptor-bound protein 2 (Grb2), is being investigated in a Phase 2 clinical trial (NCT02781883) in combination with decitabine and venetoclax for the treatment of both newly diagnosed and relapsed/refractory AML.[1] Interim results from this study suggest that the addition of **Prexigebersen** to the decitabine and venetoclax backbone may improve response rates compared to historical outcomes of decitabine and venetoclax alone. This guide will delve into the available clinical data, experimental protocols, and mechanisms of action of **Prexigebersen** and other relevant targeted therapies for AML, including the BCL-2 inhibitor venetoclax, the hypomethylating agent decitabine, and the IDH1/2 inhibitors ivosidenib and enasidenib.

# Comparative Efficacy of Prexigebersen-Based Combination Therapy

The primary evidence for **Prexigebersen**'s efficacy comes from the Phase 2 NCT02781883 trial. This open-label study evaluates the safety and efficacy of **Prexigebersen** in combination with decitabine and venetoclax in patients with AML. The comparison is made against historical data for the combination of decitabine and venetoclax.

**Table 1: Efficacy of Prexigebersen + Decitabine + Venetoclax in Newly Diagnosed AML**

Outcome Measure	Prexigebersen + Decitabine + Venetoclax (NCT02781883, n=20 evaluable)	Historical/Real-World Data: Decitabine + Venetoclax
Composite Complete Remission (CRc: CR + CRi + CRh)	75%	67% - 89%
Complete Remission (CR)	Not explicitly reported in latest interim analysis	36.7% (VIALE-A trial)
CR with incomplete hematologic recovery (CRi)	Included in CRc	Included in CRc
CR with partial hematologic recovery (CRh)	Included in CRc	Not always reported
Partial Remission (PR)	10%	Variable
Stable Disease (SD)	10%	Variable

CR: Complete Remission; CRi: CR with incomplete hematologic recovery; CRh: CR with partial recovery of peripheral blood counts. Data for **Prexigebersen** combination from ASCO 2024 presentation of interim results.[2] Historical data for Decitabine + Venetoclax from various sources including the VIALE-A trial and other studies.[3][4]

## Table 2: Efficacy of Prexigebersen + Decitabine + Venetoclax in Relapsed/Refractory AML

Outcome Measure	Prexigebersen + Decitabine + Venetoclax (NCT02781883, n=23 evaluable)	Historical/Real-World Data: Decitabine + Venetoclax
Composite Complete Remission (CRc: CR + CRi + CRh)	55%	45.5% - 55%
Complete Remission (CR)	Included in CRc	30% - 40.9%
CR with incomplete hematologic recovery (CRi)	Included in CRc	21%
CR with partial hematologic recovery (CRh)	Included in CRc	Not always reported
Partial Remission (PR)	4%	Variable
Stable Disease (SD)	35%	Variable

CR: Complete Remission; CRi: CR with incomplete hematologic recovery; CRh: CR with partial recovery of peripheral blood counts. Data for **Prexigebersen** combination from ASCO 2024 presentation of interim results. Historical data for Decitabine + Venetoclax from real-world studies.

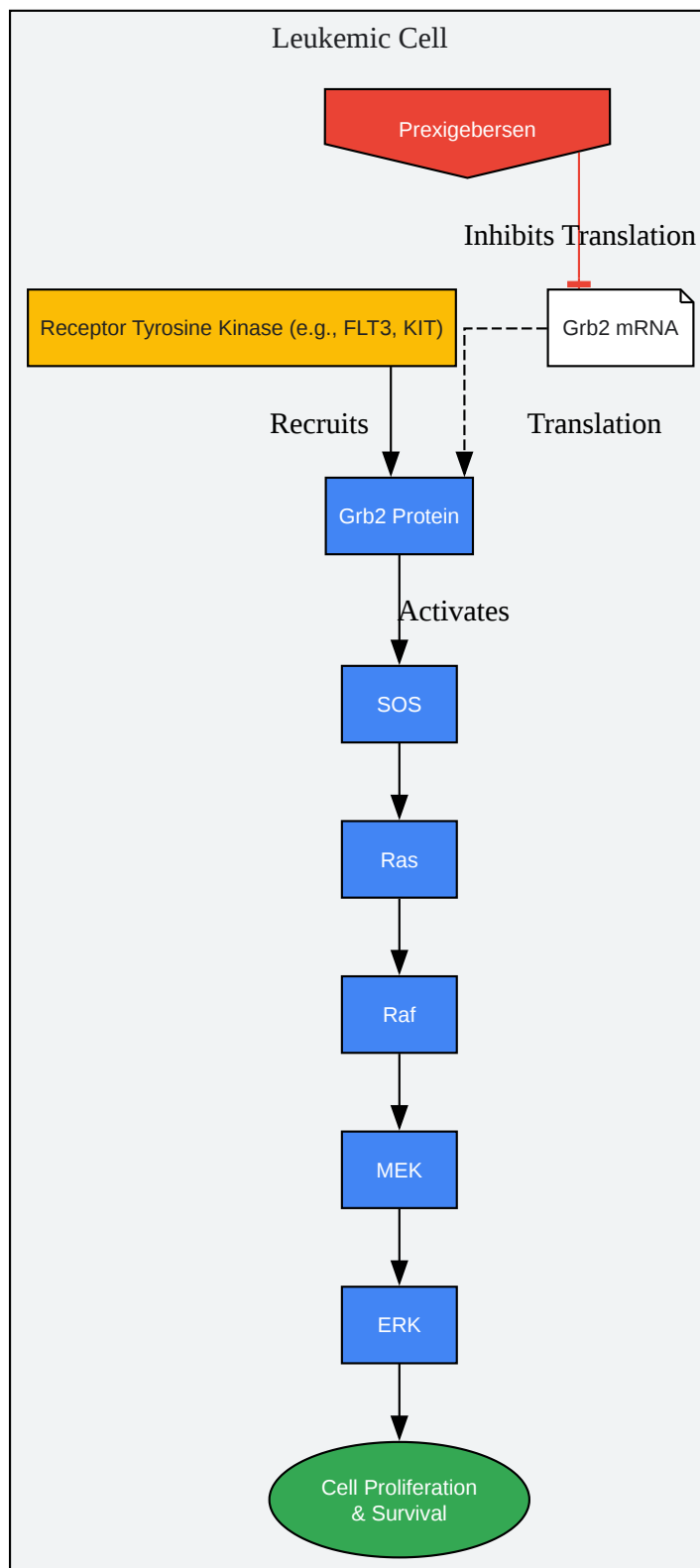
## Mechanisms of Action of Targeted Therapies in AML

Understanding the distinct mechanisms of action of these targeted therapies is crucial for researchers and drug developers.

### Prexigebersen: Targeting the Grb2 Adaptor Protein

**Prexigebersen** is a liposome-incorporated antisense oligodeoxynucleotide that specifically targets the mRNA of Growth factor receptor-bound protein 2 (Grb2). Grb2 is a critical adaptor protein in multiple signal transduction pathways that are often hyperactivated in AML. By inhibiting Grb2 expression, **Prexigebersen** aims to disrupt downstream signaling cascades,

including the Ras/MAPK and PI3K/Akt pathways, which are essential for leukemic cell proliferation and survival.

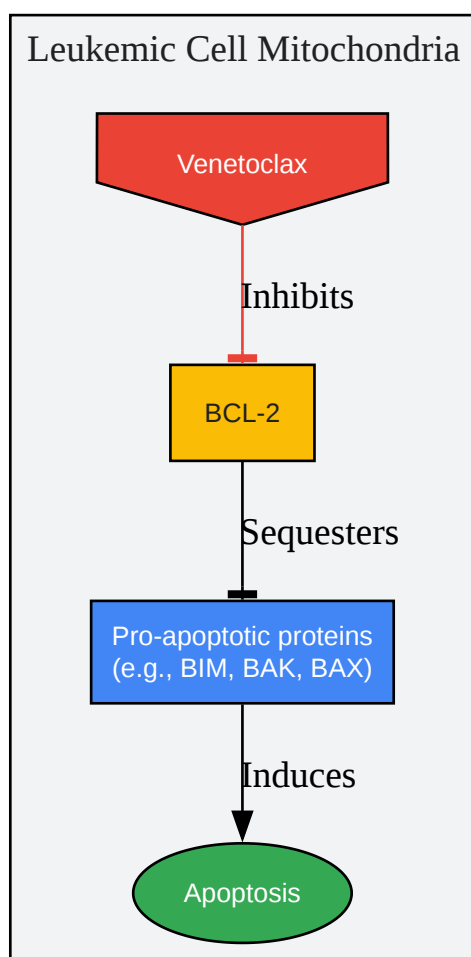


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**Prexigebersen** inhibits Grb2 protein synthesis.

## Venetoclax: A BCL-2 Inhibitor

Venetoclax is a selective small-molecule inhibitor of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein. In many hematologic malignancies, including AML, the overexpression of BCL-2 allows cancer cells to evade apoptosis (programmed cell death). Venetoclax binds to BCL-2, displacing pro-apoptotic proteins, which in turn activate the intrinsic apoptotic pathway, leading to the death of leukemic cells.

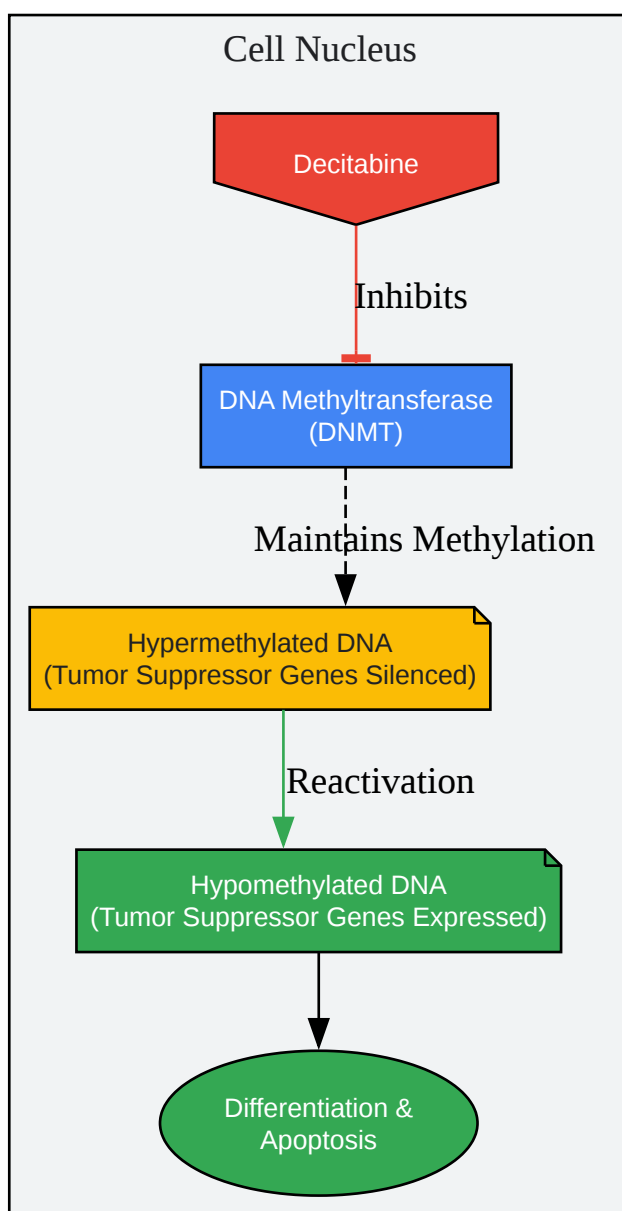


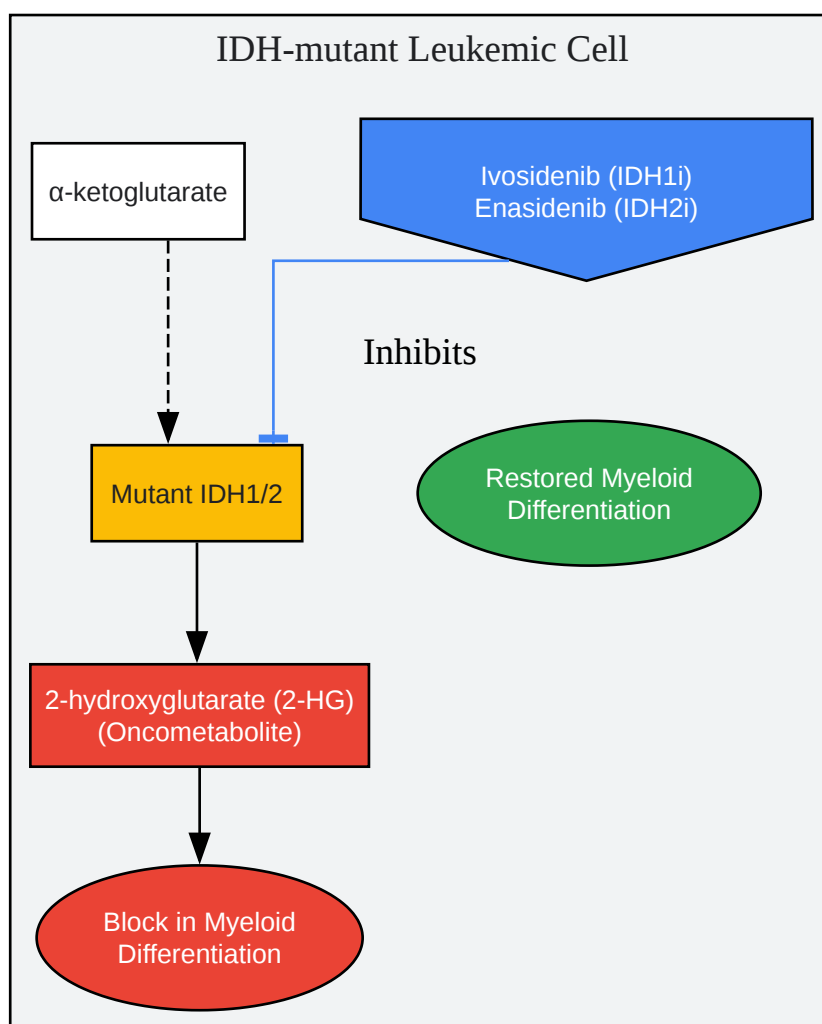
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Venetoclax induces apoptosis by inhibiting BCL-2.

## Decitabine: A Hypomethylating Agent

Decitabine is a nucleoside metabolic inhibitor that, after incorporation into DNA, inhibits DNA methyltransferase (DNMT). This leads to hypomethylation of DNA and subsequent re-expression of silenced tumor suppressor genes, inducing cell differentiation and apoptosis.





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